molecular formula C5H8O5 B119401 L-ribono-1,4-lactone CAS No. 133908-85-7

L-ribono-1,4-lactone

Cat. No.: B119401
CAS No.: 133908-85-7
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-HZLVTQRSSA-N
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Description

L-ribono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C5H8O5. It is a five-membered ring structure derived from ribonic acid. This compound is significant in various biochemical processes and serves as a building block for the synthesis of numerous bioactive compounds and natural products .

Biochemical Analysis

Biochemical Properties

L-ribono-1,4-lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of aldonolactones, other related monocyclic lactones, and bicyclic systems . The nature of these interactions is largely dependent on the reactivity of the lactone functionality of this compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to interact with enzymes involved in the synthesis of aldonolactones .

Temporal Effects in Laboratory Settings

It is known that this compound is a valuable family of synthons for diverse types of transformations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of aldonolactones and other related monocyclic lactones . These interactions could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-ribono-1,4-lactone can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C, Au/C, or a combination of Bi-Pd/C .

Properties

IUPAC Name

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the biological significance of L-ribono-1,4-lactone being a substrate for enzymes like Lmo2620 and Bh0225?

A1: While the specific biological role of this compound itself isn't detailed in the research [], its identification as a substrate for enzymes Lmo2620 and Bh0225 offers valuable insights. These enzymes belong to the amidohydrolase superfamily (AHS) and are found in bacteria like Listeria monocytogenes and Bacillus halodurans []. This discovery suggests that this compound, or closely related phosphorylated sugar lactones, might play a role in the metabolism of these bacteria. Further research is needed to elucidate the precise metabolic pathways involving this compound and the implications for the survival and virulence of these bacterial species.

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